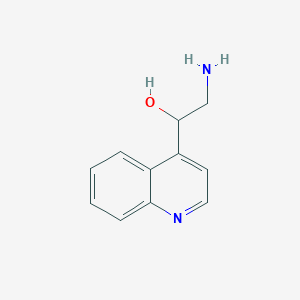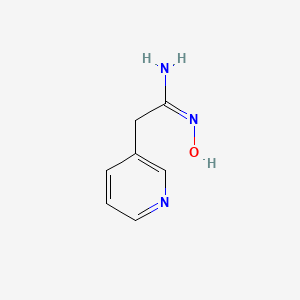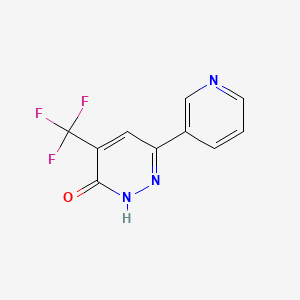
2-Methoxy-5-(piperidin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-piperidin-1-yl-benzoic acid is a chemical compound with the molecular formula C13H17NO3. It is often used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a methoxy group and a piperidinyl group attached to a benzoic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-piperidin-1-yl-benzoic acid typically involves the reaction of 2-methoxybenzoic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-piperidin-1-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperidinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield 2-hydroxy-5-piperidin-1-yl-benzoic acid, while reduction of the carboxylic acid group would yield 2-methoxy-5-piperidin-1-yl-benzyl alcohol.
Aplicaciones Científicas De Investigación
2-Methoxy-5-piperidin-1-yl-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-piperidin-1-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzoic acid: Lacks the piperidinyl group, making it less versatile in terms of interactions.
5-Piperidin-1-yl-benzoic acid: Lacks the methoxy group, which reduces its ability to participate in certain types of interactions.
2-Hydroxy-5-piperidin-1-yl-benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions.
Uniqueness
2-Methoxy-5-piperidin-1-yl-benzoic acid is unique due to the presence of both the methoxy and piperidinyl groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
1011366-26-9 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-methoxy-5-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-12-6-5-10(9-11(12)13(15)16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) |
Clave InChI |
IICPEBHWLVCILJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N2CCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049365.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B12049373.png)
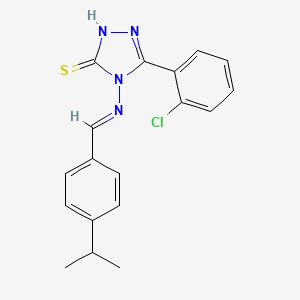
![[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12049387.png)
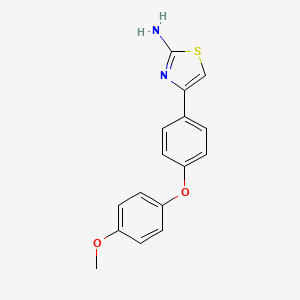
![2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12049393.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049404.png)
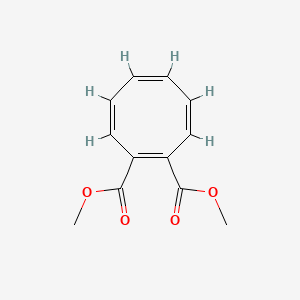
![1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone](/img/structure/B12049426.png)
![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)
![2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide](/img/structure/B12049447.png)
